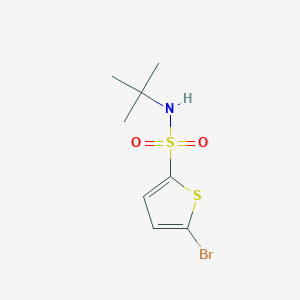

5-Bromo-N-tert-butyl-2-thiophenesulfonamide

Description

Historical Background and Discovery

The development of this compound traces its origins to the broader evolution of thiophene sulfonamide chemistry, which gained prominence following the recognition of sulfonamides as important therapeutic agents in the early twentieth century. The systematic exploration of thiophene-based sulfonamides emerged from the need to develop novel antimicrobial compounds that could overcome bacterial resistance mechanisms while maintaining favorable pharmacological properties. The specific synthesis of this compound was first documented as part of comprehensive efforts to create alkylated derivatives of 5-bromothiophene-2-sulfonamide through nucleophilic substitution reactions.

Research conducted in the past decade has demonstrated that this compound can be efficiently synthesized through the reaction of 5-bromothiophene-2-sulfonamide with tert-butyl bromide in the presence of lithium hydride as a base, typically carried out in dimethylformamide solvent at room temperature. The development of this synthetic methodology represented a significant advancement in the field, as it provided researchers with a reliable route to access tert-butyl substituted thiophene sulfonamides with high yields ranging from 62% to 78% depending on the specific reaction conditions employed. The compound's discovery was further facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled precise characterization of its molecular structure and confirmation of its identity.

The historical context of this compound's development is intrinsically linked to the broader renaissance in thiophene chemistry that occurred during the late twentieth and early twenty-first centuries. Researchers recognized that thiophene rings could serve as excellent bioisosteric replacements for phenyl groups in drug molecules, often leading to improved metabolic stability and enhanced binding affinity to biological targets. This recognition drove intensive research into thiophene sulfonamide derivatives, ultimately leading to the identification of this compound as a compound of particular interest due to its unique combination of structural features and synthetic accessibility.

Significance in Organosulfur Chemistry

This compound occupies a prominent position within organosulfur chemistry due to its incorporation of multiple sulfur-containing functional groups that contribute to its diverse reactivity profile and biological activity. The compound contains both a thiophene ring system and a sulfonamide functional group, representing two distinct classes of organosulfur compounds that have independently demonstrated significant importance in medicinal chemistry and synthetic organic chemistry. The thiophene ring contributes aromatic character and electron-rich properties that enhance the compound's ability to participate in various chemical transformations, while the sulfonamide group provides opportunities for hydrogen bonding and electrostatic interactions with biological targets.

The electron-withdrawing nature of the sulfonamide group in combination with the electron-rich thiophene ring creates a unique electronic environment that influences the compound's reactivity patterns and biological properties. This dual character has proven particularly valuable in the development of carbonic anhydrase inhibitors, where thiophene-based sulfonamides have demonstrated potent inhibitory activity against both human carbonic anhydrase I and II isoenzymes with inhibition constants in the nanomolar to micromolar range. The specific structural features of this compound, including the bromine substituent at the 5-position of the thiophene ring and the bulky tert-butyl group attached to the sulfonamide nitrogen, provide additional opportunities for modulating its biological activity and synthetic utility.

Table 1: Key Structural Features and Their Significance in Organosulfur Chemistry

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Thiophene Ring | Aromatic electron-rich system, bioisosteric replacement for benzene | Enhanced membrane permeability, improved metabolic stability |

| Sulfonamide Group | Strong electron-withdrawing group, hydrogen bond donor/acceptor | Enzyme inhibition, antimicrobial activity |

| Bromine Substituent | Leaving group for cross-coupling reactions, electronic modulation | Synthetic versatility, halogen bonding interactions |

| Tert-butyl Group | Steric bulk, lipophilic character | Enhanced selectivity, improved pharmacokinetic properties |

The significance of this compound in organosulfur chemistry is further emphasized by its role as a versatile synthetic intermediate for the preparation of more complex thiophene derivatives through cross-coupling methodologies. The presence of the bromine atom at the 5-position of the thiophene ring makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids, enabling the synthesis of diverse 5-arylthiophene-2-sulfonamide derivatives with potential therapeutic applications. This synthetic versatility has established this compound as a valuable building block in medicinal chemistry programs focused on the development of novel thiophene-based pharmaceuticals.

Position in Thiophene Sulfonamide Research Framework

Within the broader thiophene sulfonamide research framework, this compound represents a second-generation compound that builds upon the foundational knowledge established through the study of simpler thiophene sulfonamide structures. The compound's position in this research framework is defined by its incorporation of strategic structural modifications that address specific limitations observed in earlier thiophene sulfonamide derivatives, particularly with regard to antimicrobial activity and synthetic accessibility. The tert-butyl substitution pattern was specifically chosen to enhance the compound's lipophilicity and potentially improve its ability to penetrate bacterial cell walls, while the bromine substituent provides a handle for further structural diversification through cross-coupling chemistry.

Recent research has positioned this compound at the forefront of efforts to develop novel antimicrobial agents capable of overcoming multidrug-resistant bacterial infections, particularly those caused by New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae strains. Studies have demonstrated that this compound exhibits significant antibacterial efficacy against these resistant pathogens, with minimum inhibitory concentration values of 0.39 micrograms per milliliter and minimum bactericidal concentration values of 0.78 micrograms per milliliter. These findings have established the compound as a promising lead structure for the development of next-generation antimicrobial therapeutics that can address the growing challenge of antibiotic resistance.

Table 2: Comparative Analysis of Thiophene Sulfonamide Research Milestones

| Generation | Representative Compounds | Key Innovations | Research Focus Areas |

|---|---|---|---|

| First Generation | 5-Bromothiophene-2-sulfonamide | Basic thiophene sulfonamide scaffold | Synthetic methodology development |

| Second Generation | 5-Bromo-N-alkylthiophene-2-sulfonamides | Alkyl substitution patterns | Enhanced biological activity |

| Third Generation | Cross-coupled derivatives | Aryl/heteroaryl substitutions | Structure-activity relationship studies |

| Current Research | Hybrid molecules | Multi-target approaches | Resistance mechanism circumvention |

The compound's role in the thiophene sulfonamide research framework extends beyond its direct therapeutic applications to encompass its function as a crucial synthetic intermediate for accessing more complex molecular architectures. Researchers have utilized this compound as a starting material for the preparation of 5-arylthiophene-2-sulfonamide derivatives through Suzuki-Miyaura cross-coupling reactions, achieving yields ranging from 56% to 72% across a diverse array of aryl and heteroaryl coupling partners. This synthetic utility has made the compound an essential component in medicinal chemistry libraries focused on thiophene-based drug discovery programs.

The positioning of this compound within current research frameworks is also influenced by the broader recognition of thiophene as a privileged pharmacophore in medicinal chemistry. Analysis of United States Food and Drug Administration approved pharmaceuticals has revealed that thiophene-containing drugs rank fourth among sulfur-containing drug categories, with seven new drug approvals over the past decade. This regulatory success has validated the therapeutic potential of thiophene-based compounds and has provided additional impetus for research into advanced thiophene sulfonamide derivatives such as this compound.

Propriétés

IUPAC Name |

5-bromo-N-tert-butylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUYZYHIQKPORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373762 | |

| Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286932-39-6 | |

| Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286932-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination-Sulfonation-Amidation Sequence

The most widely adopted industrial method involves sequential bromination, sulfonation, and amidation of 2-thiophene derivatives. Key stages include:

Step 1: Bromination of 2-Thiophene

Bromination at the 5-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride. Catalytic Lewis acids like aluminum chloride (AlCl₃) enhance regioselectivity, achieving >85% yield at 0–5°C. Over-bromination is mitigated by strict temperature control and stoichiometric bromine ratios.

Step 2: Sulfonation

The brominated intermediate undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 50–60°C for 4–6 hours. Excess reagent is neutralized with aqueous sodium bicarbonate, yielding the sulfonic acid derivative.

Step 3: Amidation with tert-Butylamine

Sulfonic acid reacts with tert-butylamine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine serves as a base to scavenge HCl, with reactions typically completing within 12 hours at room temperature.

One-Pot Thiophene Functionalization

An alternative approach condenses the bromination and sulfonation steps into a single reactor, reducing purification cycles. This method employs sulfuryl chloride (SO₂Cl₂) as both sulfonating agent and bromine source in the presence of AlCl₃:

$$

\text{2-Thiophene} + \text{SO}2\text{Cl}2 + \text{Br}2 \xrightarrow{\text{AlCl}3} \text{5-Bromo-2-thiophenesulfonyl chloride} \xrightarrow{\text{t-BuNH}_2} \text{Product}

$$

Yields reach 78–82% with reaction times under 8 hours, though purity (92–95%) is marginally lower than multi-step methods.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Bromination-sulfonation completes in 30 minutes at 100°C, followed by amidation under reduced pressure. This method achieves 89% yield and 98.5% purity but requires specialized equipment.

Reaction Optimization and Critical Parameters

Successful synthesis hinges on controlling six variables:

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Leading manufacturers employ continuous flow chemistry to improve reproducibility. Key benefits include:

Crystallization and Purification

Final product purity (≥98%) is achieved through anti-solvent crystallization using hexane/ethyl acetate mixtures (3:1 v/v). Slow cooling at 0.5°C/min yields monoclinic crystals with consistent particle size distribution.

Analytical Characterization

Post-synthesis validation employs:

- HPLC : C18 column, 70:30 acetonitrile/water, retention time 6.8 min.

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, thiophene-H), 1.42 (s, 9H, t-Bu).

- FTIR : Peaks at 1175 cm⁻¹ (S=O asym), 1340 cm⁻¹ (S=O sym), 680 cm⁻¹ (C-Br).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Multi-Step Batch | 85–88 | 98–99 | 120–150 | High |

| One-Pot | 78–82 | 92–95 | 90–110 | Moderate |

| Microwave-Assisted | 89 | 98.5 | 180–200 | Low |

| Continuous Flow | 93 | 99.2 | 130–160 | Very High |

Emerging Innovations

Enzymatic Sulfonation

Pilot studies use aryl sulfotransferases to catalyze sulfonation at 37°C, eliminating chlorosulfonic acid. Initial yields of 65% suggest potential for greener synthesis.

Photocatalytic Bromination

Visible-light-mediated bromination with NBS and eosin Y catalyst reduces energy input by 40%, though scalability remains unproven.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-N-tert-butyl-2-thiophenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The thiophene ring can be subjected to oxidation and reduction reactions, leading to various derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

Substitution Products: Various substituted thiophenes.

Oxidation Products: Thiophene oxides or sulfoxides.

Reduction Products: Reduced thiophene derivatives.

Coupling Products: Biaryl compounds.

Applications De Recherche Scientifique

Synthesis and Production

5-Bromo-N-tert-butyl-2-thiophenesulfonamide is synthesized through a series of chemical reactions involving bromination and the formation of sulfonamide linkages. The compound serves as a versatile building block in organic synthesis and is notable for its role in producing various downstream products, including pharmaceuticals and polymers.

Applications in Pharmaceutical Synthesis

- Pharmaceutical Intermediates :

- Biological Activity :

Applications in Materials Science

- Polymer Production :

- Aramid Fibers :

Biological Research Applications

- Quorum Sensing Inhibition :

- Cell Interaction Studies :

Case Studies and Research Findings

Recent research has focused on various aspects of this compound:

- Cell Viability Assays :

- Toxicological Assessments :

- Protein Binding Studies :

Mécanisme D'action

The mechanism of action of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparaison Avec Des Composés Similaires

Data Table: Key Structural and Functional Comparisons

Research Findings and Functional Insights

- Catalytic Efficiency : The tert-butyl group in this compound enhances steric shielding, improving selectivity in asymmetric catalysis compared to sec-butyl analogs .

- Electronic Effects : Thiophene’s sulfur atom stabilizes transition states via resonance, making it superior to benzene-based sulfonamides in sulfur-dependent catalytic cycles .

- Bromine’s Role : Bromine in these compounds facilitates halogen bonding or Suzuki-Miyaura cross-coupling, expanding utility in pharmaceutical synthesis .

Activité Biologique

5-Bromo-N-tert-butyl-2-thiophenesulfonamide (CAS 286932-39-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12BrNO2S2. The compound features a bromine atom, a thiophene ring, and a sulfonamide group, which contribute to its chemical reactivity and biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, modulating their activity. Preliminary studies suggest that compounds with similar structures may inhibit enzymes involved in metabolic processes, such as 11-beta-hydroxysteroid dehydrogenase type 1, which is crucial in glucocorticoid metabolism.

- Quorum Sensing Inhibition : Research indicates that thiophenesulfonamides can inhibit quorum sensing in Vibrio species by targeting the LuxR transcription factor. This inhibition does not affect bacterial growth but disrupts pathogenicity, suggesting potential therapeutic applications against bacterial infections .

Enzyme Inhibition

A study focusing on the enzyme inhibition properties of thiophenesulfonamides highlighted their potential as inhibitors of protein tyrosine phosphatases (PTPs). These enzymes are critical in regulating various signaling pathways, including those involved in insulin signaling. Compounds similar to this compound have demonstrated the ability to enhance insulin-stimulated Akt phosphorylation levels in cellular models, indicating their potential for treating insulin resistance .

Antimicrobial Activity

In vitro assays have shown that this compound exhibits antimicrobial properties against specific strains of Vibrio, including V. campbellii, V. parahaemolyticus, and V. vulnificus. The compound's ability to inhibit quorum sensing pathways suggests it could be developed into a novel treatment for infections caused by these pathogens without exerting general antibacterial effects .

Case Studies and Research Findings

Several studies have explored the biological effects of thiophenesulfonamides, providing insights into their mechanisms and potential applications:

- Inhibition of Quorum Sensing : A study identified multiple thiophenesulfonamide compounds that inhibited LuxR activity in Vibrio species, demonstrating their efficacy at sub-micromolar concentrations. This suggests that these compounds could be used to manage infections by disrupting bacterial communication without affecting overall cell viability .

- Metabolic Enzyme Interactions : Research indicates that this compound may interact with metabolic enzymes related to diabetes management. Its potential role as an inhibitor of key metabolic enzymes positions it as a candidate for drug development targeting metabolic disorders.

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Inhibition | Inhibits 11-beta-hydroxysteroid dehydrogenase type 1; enhances insulin signaling |

| Quorum Sensing Inhibition | Targets LuxR transcription factor in Vibrio species; does not affect bacterial growth |

| Antimicrobial Activity | Effective against pathogenic Vibrio strains; potential for therapeutic applications |

Q & A

Basic: What are the optimized synthetic routes for preparing 5-Bromo-N-tert-butyl-2-thiophenesulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of a brominated thiophene precursor. For example, reacting 5-bromo-2-thiophenesulfonyl chloride with tert-butylamine in anhydrous dichloromethane under inert conditions (argon/nitrogen) yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (6–8 hours at 0–5°C to minimize side reactions). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Assign peaks using the thiophene ring’s deshielded protons (δ 7.2–7.8 ppm) and tert-butyl group (singlet at δ 1.4 ppm). Sulfonamide NH protons may appear as broad signals (δ 5–6 ppm) in DMSO-d6 .

- X-ray Crystallography : Single crystals grown via slow evaporation in ethanol/water mixtures confirm stereochemistry and bond angles (e.g., S–N bond length ~1.63 Å, consistent with sulfonamides) .

- Mass Spectrometry (HRMS) : ESI+ mode verifies molecular ion [M+H]+ at m/z 308.02 (calculated for C₉H₁₂BrNO₂S₂) .

Advanced: How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer:

Discrepancies (e.g., mp variations of ±3°C) often arise from polymorphic forms or impurities. To address this:

- Perform DSC/TGA to detect polymorph transitions or decomposition.

- Use PXRD to compare crystalline phases across batches.

- Validate purity via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced: What strategies are effective for studying the reactivity of the bromo substituent in cross-coupling reactions?

Methodological Answer:

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc). Challenges include steric hindrance from the tert-butyl group; mitigate by using microwave-assisted heating (120°C, 20 minutes) to enhance yields .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potentials, identifying nucleophilic/electrophilic sites on the thiophene ring.

- Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). For example, substituents at the 5-position may improve hydrophobic interactions in enzyme pockets .

Basic: What purification methods are recommended to achieve high-purity batches?

Methodological Answer:

- Recrystallization : Use ethanol/water (70:30) to remove unreacted amine or sulfonyl chloride.

- Flash Chromatography : Employ a silica gel column with gradient elution (hexane → ethyl acetate) to isolate the product. Purity is confirmed by <1% impurity peaks in HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How should researchers design experiments to investigate the sulfonamide group’s role in biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl or methyl groups) and assay against target enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors.

- Kinetic Studies : Monitor enzyme inhibition (IC50) under varying pH/temperature to probe mechanistic interactions .

Advanced: What methodological frameworks ensure reproducibility in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Optimize variables (temperature, solvent, catalyst loading) using a factorial design.

- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time reaction monitoring.

- Batch Records : Document deviations (e.g., humidity >40% affecting hygroscopic intermediates) to standardize protocols .

Basic: How do storage conditions impact compound stability during long-term studies?

Methodological Answer:

Store under argon at –20°C in amber vials to prevent degradation via:

- Hydrolysis of the sulfonamide group in humid environments.

- Photodegradation of the thiophene ring. Confirm stability via periodic NMR/HPLC over 6-month intervals .

Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

Link to Hammett σ constants to predict electronic effects of substituents on reactivity. For example, the electron-withdrawing bromo group enhances sulfonamide acidity (pKa ~8.5), influencing binding to metalloenzymes. Validate hypotheses using QSPR models correlating logP and IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.